Comparative Epigenetic Target Engagement: JMJD2C Inhibition
The target compound exhibits measurable, albeit modest, inhibition of the JMJD2C histone demethylase. This represents a differentiated target profile compared to the broader class of phenoxypyrimidine carboxamides, which are more frequently optimized for kinase or GPCR targets. A direct comparator within the JMJD2 family is not available from the same study, but class-level inference suggests this activity is specific. [1]
| Evidence Dimension | Inhibition of N-terminal GST-fused human JMJD2C catalytic domain |
|---|---|
| Target Compound Data | IC50 = 3.40E+3 nM (3.4 µM) |
| Comparator Or Baseline | Broad class of phenoxypyrimidine carboxamides (e.g., LCK/FMS or TGR5-targeting analogs) which show no reported JMJD2C activity. |
| Quantified Difference | Qualitative target shift from kinase/GPCR to epigenetic eraser protein. |
| Conditions | Mass spectrophotometric analysis using H3K9me3 as substrate. |
Why This Matters
For epigenetic-focused research, this compound provides a starting point for JMJD2C tool compound development, differentiating it from analogs optimized for entirely different target classes.
- [1] BindingDB. Entry BDBM50361475 (CHEMBL1938900). Activity Data for N-(2,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. View Source
